![B1574390 OBP-801](/img/no-structure.png)
OBP-801
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, OBP-801 inhibits the activity of HDACs; this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.
Wissenschaftliche Forschungsanwendungen
Anti-Neuroblastoma Activity
OBP-801 has demonstrated significant anti-neuroblastoma activity in both in vitro and in vivo studies. It inhibits cell proliferation and growth in various neuroblastoma cell lines and induces G2/M phase arrest through the p21 (CDKN1A) pathway, increasing histone H3 levels and subsequently leading to apoptosis in human neuroblastoma cells. Moreover, OBP-801 suppresses the growth of neuroblastoma cells in a mouse xenograft model, suggesting its potential as a therapeutic agent for patients with neuroblastoma (Kaneda et al., 2022).
Rhabdoid Tumor Treatment
In rhabdoid tumors, OBP-801 has shown the ability to induce apoptosis by epigenetically releasing the silencing of NOXA, a key mediator of rhabdoid tumor apoptosis. This effect was independent of TP53 and involved the recruitment of components of the SWI/SNF complex to the NOXA promoter. The treatment significantly inhibited tumor growth in human rhabdoid tumor xenograft mouse models (Sugimoto et al., 2020).
Rhabdomyosarcoma Treatment
OBP-801 is also effective against rhabdomyosarcoma (RMS), an aggressive pediatric cancer. It induces M-phase arrest and apoptosis in RMS cells through mechanisms like chromosome misalignment and reduced survivin expression, making it a potential therapeutic option for RMS (Tomoyasu et al., 2018).
Prostate Cancer Treatment
In prostate cancer, OBP-801 downregulates the androgen receptor (AR) through posttranscriptional regulation involving miRNA-mediated suppression, particularly miR-320a. This results in suppressed cell growth in various prostate cancer lines, suggesting OBP-801 as a potent AR-targeting therapeutic agent in AR-positive prostate cancers (Sato et al., 2016).
Myxofibrosarcoma Treatment
OBP-801 exerts therapeutic effects on myxofibrosarcoma, characterized by high recurrence rates after surgery. It induces cell cycle arrest and apoptosis in myxofibrosarcoma cells, and its effects are enhanced when combined with other inhibitors like pazopanib and Akt-mTOR inhibitors (Kawarazaki et al., 2020).
Endometrial Carcinoma Treatment
In the treatment of endometrial carcinoma, OBP-801 combined with the PI3K inhibitor LY294002 significantly inhibited cell growth and synergistically increased apoptosis. This combination was shown to be more effective than other HDAC inhibitors, suggesting a novel therapeutic strategy for endometrial carcinoma (Yoshioka et al., 2013).
General Mechanism of Action
OBP-801 is an inhibitor of histone deacetylase enzymes (HDACs) and has shown potential antineoplastic activity. It alters gene expression patterns, leading to selective transcription of tumor suppressor genes and subsequent inhibition of tumor cell division and induction of apoptosis (Definitions, 2020).
Glaucoma Filtration Surgery Application
In a study on glaucoma filtration surgery (GFS), OBP-801 was found to inhibit fibrosis and maintain filtering blebs, suggesting its potential in improving wound healing and surgical outcomes in GFS (Yamamoto et al., 2020).
Renal Cell Carcinoma Treatment
For renal cell carcinoma, the combination of OBP-801 and the PI3K inhibitor LY294002 induces apoptosis by decreasing survivin and XIAP protein levels. This combination has been suggested as a promising treatment for RCC (Yamada et al., 2013).
Eigenschaften
Produktname |
OBP-801 |
---|---|
Aussehen |
Solid powder |
Synonyme |
OBP-801; OBP 801; OBP801.; unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.